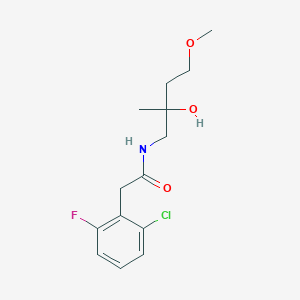

2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

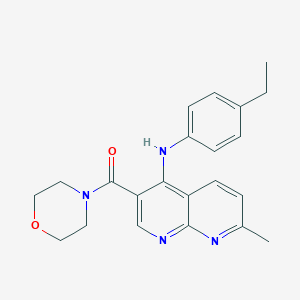

The compound of interest, 2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide, is a chemical entity that appears to be related to a class of compounds known for their biological activity, particularly as thrombin inhibitors. One of the related compounds, 2-(2-chloro-6-fluorophenyl)acetamides, has been reported to have potent thrombin inhibitory activity, with variations in the substituents affecting the potency of inhibition .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves multiple steps, including acetylation, esterification, and ester interchange reactions. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide was achieved through the acetylation of N-methylaniline with chloracetyl chloride, followed by esterification with anhydrous sodium acetate and finally ester interchange with methanol . Although the exact synthesis route for the compound is not provided, it is likely to involve similar synthetic strategies, possibly with additional steps to introduce the specific hydroxy, methoxy, and methylbutyl substituents.

Molecular Structure Analysis

The molecular structure of related acetamide compounds has been characterized using various spectroscopic techniques, including infrared (IR) and mass spectrometry (MS), as well as nuclear magnetic resonance (NMR) spectroscopy. For example, the structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was elucidated using 1H NMR, 13C NMR, 19F NMR, and IR, complemented by X-ray diffraction analysis . These techniques are crucial for confirming the identity and purity of the synthesized compounds and would be similarly employed to analyze the molecular structure of 2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be quite diverse. For instance, silylation of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds, which can further react to form silanols or transform into other silanes upon reaction with alcohols . These findings suggest that the compound of interest may also undergo various chemical reactions, particularly those involving its amide and aromatic functionalities, which could be exploited for further chemical modifications or to enhance its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of halogen atoms, such as chlorine and fluorine, can affect the compound's lipophilicity, boiling point, and stability. The substituents on the acetamide nitrogen, such as the hydroxy, methoxy, and methylbutyl groups in the compound of interest, will also impact its solubility, acidity, and potential for hydrogen bonding. These properties are essential for understanding the compound's behavior in biological systems and its suitability for pharmaceutical development.

科学的研究の応用

Environmental Impact and Metabolism

Comparative Metabolism of Chloroacetamide Herbicides : Studies have explored the metabolism of chloroacetamide herbicides, such as acetochlor and metolachlor, in human and rat liver microsomes. These compounds, including acetochlor [2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methyl-phenyl)-acetamide] and metolachlor [2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide], undergo complex metabolic processes that lead to the formation of potentially carcinogenic metabolites through pathways involving cytochrome P450 isoforms CYP3A4 and CYP2B6 (Coleman et al., 2000).

Radiochemical Studies

Radiosynthesis for Metabolic Studies : The radiosynthesis of chloroacetanilide herbicides like acetochlor for high specific activity is crucial for studying their metabolism and mode of action. This involves methodologies to label these compounds with tritium for detailed metabolic studies (Latli & Casida, 1995).

Soil Interaction and Herbicide Efficacy

Herbicide Reception and Activity : Research on acetochlor, alachlor, and metolachlor has shown how wheat straw and irrigation affect the reception of these herbicides by the soil, influencing their herbicidal activity. This information is vital for optimizing agricultural practices to ensure effective weed control while minimizing environmental impact (Banks & Robinson, 1986).

Chemical Synthesis and Characterization

Synthesis of Related Compounds : Studies on the synthesis and characterization of compounds like 2-hydroxy-N-methyl-N-phenyl-acetamide provide insights into chemical procedures and analytical techniques that could be applicable to the synthesis and analysis of 2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide. These methods involve steps like acetylation, esterification, and ester interchange, followed by characterization through IR and MS spectroscopy (Zhong-cheng & Shu, 2002).

特性

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClFNO3/c1-14(19,6-7-20-2)9-17-13(18)8-10-11(15)4-3-5-12(10)16/h3-5,19H,6-9H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDMPPAMPWBKKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)(CNC(=O)CC1=C(C=CC=C1Cl)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2528034.png)

![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2528036.png)

![ethyl (2Z)-3-[(4-bromophenyl)amino]-2-(4-methoxybenzenesulfonyl)prop-2-enoate](/img/structure/B2528038.png)

![2-[(E)-But-2-enyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2528039.png)

![Methyl 2-[[5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carbonyl]amino]benzoate](/img/structure/B2528043.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-sulfamoylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2528048.png)

![1-(4-Ethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2528056.png)